tert-butyl (5-Bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate
Overview
Description
Tert-butyl (5-Bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C14H20BrNO4 and a molecular weight of 346.22 g/mol . This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a tert-butyl group attached to a benzyl ring, which is further linked to a hydroxyethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The bromine atom can be reduced to form a corresponding bromide.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: : Formation of 5-bromo-2-hydroxybenzyl bromide.
Substitution: : Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (5-Bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate: has several applications in scientific research:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may serve as a building block for the development of bioactive molecules.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (5-Bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate exerts its effects depends on its molecular targets and pathways involved. The presence of hydroxyl groups and the bromine atom can influence its reactivity and interactions with biological molecules. The compound may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
Tert-butyl (5-Bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate: can be compared with other similar compounds, such as:
Tert-butyl (5-Bromo-2-hydroxybenzyl)carbamate: : Lacks the hydroxyethyl group.
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)carbamate: : Lacks the bromine atom.
5-Bromo-2-hydroxybenzyl alcohol: : Lacks the carbamate group.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(19)16(6-7-17)9-10-8-11(15)4-5-12(10)18/h4-5,8,17-18H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNZPSVBCBMUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132200 | |
Record name | 1,1-Dimethylethyl N-[(5-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-54-8 | |
Record name | 1,1-Dimethylethyl N-[(5-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(5-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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